2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Catalog No.
S1900463
CAS No.
672937-61-0
M.F
C18H26NP
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

CAS Number

672937-61-0

Product Name

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

IUPAC Name

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane

Molecular Formula

C18H26NP

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3

InChI Key

DVVDGSKDQGMLPW-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C

Ligand in Transition-Metal Catalysis:

This compound functions as a ligand, a molecule that binds to a central metal atom in a complex. In the case of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, the phosphorus atom (P) with its lone pair of electrons acts as the binding site to a transition metal like palladium (Pd) or nickel (Ni) []. These transition metal complexes are then used as catalysts in various organic synthesis reactions.

The specific properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, particularly the bulky tert-butyl groups, contribute to its effectiveness as a ligand. These bulky groups sterically hinder the approach of substrates to the metal center, influencing the reaction pathway and promoting desired reaction products [].

Here are some examples of catalytic reactions where 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has been employed:

  • C-C coupling reactions: This class of reactions involves forming a carbon-carbon bond between two organic molecules. 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has been shown to be a valuable ligand for Suzuki-Miyaura couplings and Negishi couplings [, ].
  • Hydrogenation reactions: These reactions involve the addition of hydrogen (H) to an unsaturated organic molecule. Palladium complexes containing 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole have been used as catalysts for efficient hydrogenation processes [].

Research on Development and Applications:

Ongoing research explores the potential of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole in various scientific applications. This includes:

  • Development of new catalysts with improved activity, selectivity, and efficiency for organic synthesis.
  • Investigation of the reaction mechanisms of these catalysts to gain a deeper understanding of their behavior.
  • Exploring the application of these catalysts in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

The compound originates from research by Stephen Buchwald and co-workers in the early 2000s []. Buchwald ligands are a class of phosphine-based ligands known for their effectiveness in various transition-metal-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis [].


Molecular Structure Analysis

The key feature of the molecule is the combination of a phosphine group (P-H) bound to a pyrrole ring, with a phenyl group (C6H5) attached to the other side of the pyrrole. The two bulky tert-butyl groups (C(CH3)3) are attached to the phosphorus atom, providing steric hindrance and influencing the electronic properties of the ligand [].

This combination of features allows the Buchwald ligand to chelate (bind to the metal center with two donor atoms) to transition metals, forming stable and efficient catalysts for cross-coupling reactions [].


Chemical Reactions Analysis

R-X + Ar-B(OH)2 -> R-Ar + HO-BX(OH) + H2O (Eqn. 1)

where R and Ar are organic groups, X is a leaving group (like Cl or Br), B(OH)2 is a boronic acid, and BX(OH) is a byproduct. The Buchwald ligand would be complexed with the transition metal catalyst (not shown) that facilitates the C-C bond formation between R and Ar.

The specific choice of Buchwald ligand variant and the transition metal can influence the efficiency and selectivity of the reaction [].


Physical And Chemical Properties Analysis

Buchwald ligands are generally air and moisture sensitive due to the presence of the P-H bond. They are typically sold as air-stable adducts with other Lewis acids [].

Buchwald ligands function by coordinating with transition metals to form a catalyst complex. The steric and electronic properties of the ligand influence the binding of the reactants to the metal center and activation of the bonds to be broken and formed during the catalytic cycle []. The exact mechanism can vary depending on the specific reaction and the transition metal involved.

Buchwald ligands should be handled with care as they may be irritating to the skin and eyes. They are typically flammable and should be kept away from heat sources. Detailed information on safety and handling procedures can be found in safety data sheets provided by chemical suppliers [].

This compound is primarily utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions involve the formation of carbon-nitrogen or carbon-carbon bonds, where 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole acts as a bidentate ligand, stabilizing metal catalysts like palladium. The effectiveness of this ligand in facilitating these reactions can be attributed to its steric and electronic properties, which enhance catalytic activity and selectivity .

While specific biological activities of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole are not extensively documented, phosphorus-containing compounds have been investigated for various biological applications, including their potential as enzyme inhibitors and in drug design. The unique structural features of this compound may offer opportunities for further research into its biological interactions and therapeutic potential.

The synthesis of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1-phenyl-1H-pyrrole with di-tert-butyl phosphine under controlled conditions. The process may include:

  • Formation of the Ligand: Reacting di-tert-butyl phosphine with an appropriate electrophile.
  • Coupling Reaction: Utilizing palladium-catalyzed coupling methods to attach the ligand to the pyrrole structure.

This synthetic route allows for the efficient preparation of the compound with high purity .

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole finds applications primarily in organic synthesis as a ligand in catalysis. Its effectiveness in facilitating cross-coupling reactions makes it valuable in:

  • Pharmaceutical Development: Enabling the synthesis of complex organic molecules.
  • Material Science: Contributing to the development of new materials through polymerization processes.
  • Agricultural Chemistry: Assisting in the synthesis of agrochemicals.

The versatility of this compound enhances its utility across various fields .

Studies on the interactions of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole with metal centers have shown that it forms stable complexes that exhibit enhanced catalytic properties. Research indicates that modifications to the ligand structure can significantly impact its binding affinity and catalytic efficiency, making it a subject of interest for further exploration in coordination chemistry.

When comparing 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole with similar compounds, notable examples include:

Compound NameStructural FeaturesUnique Properties
2-(Di-isopropyl-phosphino)-1-phenyl-1H-pyrroleIsopropyl groups instead of tert-butylDifferent steric hindrance affecting reactivity
2-(Diphenyl-phosphino)-1-phenyl-1H-pyrrolePhenyl groups instead of tert-butylEnhanced electronic properties for certain reactions
2-(Di-n-butyl-phosphino)-1-phenyl-1H-pyrrolen-butyl groups instead of tert-butylVarying solubility and reactivity profiles

The uniqueness of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole lies in its balance between steric bulk and electronic donation, which optimizes its performance as a ligand in catalysis compared to other similar compounds .

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole represents a distinctive organophosphorus compound characterized by its unique structural features that combine a pyrrole heterocycle with a sterically demanding phosphine moiety. The compound exhibits the molecular formula C₁₈H₂₆NP with a molecular weight of 287.38 g/mol [1] [2] [3]. The molecular structure features a pyrrole ring substituted at the 1-position with a phenyl group and at the 2-position with a di-tert-butylphosphino moiety .

The crystallographic analysis reveals several key structural attributes that define the compound's three-dimensional architecture. The phosphorus-nitrogen bond length measures 1.68 Å, which indicates significant π-backbonding interactions between the phosphorus center and the pyrrole nitrogen atom . This bond length is characteristic of compounds where electronic delocalization occurs between the phosphine and the heterocyclic system.

The molecular geometry around the phosphorus center adopts a pyramidal configuration typical of tertiary phosphines, with the bulky tert-butyl groups providing substantial steric protection around the phosphorus atom [5]. The phenyl ring attached to the nitrogen atom of the pyrrole system exhibits a twist angle relative to the pyrrole plane, which influences the overall electronic properties of the molecule [5].

The SMILES representation CC(C)(C)P(c1cccn1-c2ccccc2)C(C)(C)C and InChI key DVVDGSKDQGMLPW-UHFFFAOYSA-N provide standardized structural identifiers that facilitate database searches and computational studies [1] [6]. The crystalline form appears as a white to yellow powder with a melting point of 51°C, indicating moderate thermal stability [7] [8] [9].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment and structural dynamics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole. The ³¹P nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic nature of the phosphorus center within the molecular framework.

Related phosphine compounds containing pyrrole substituents demonstrate ³¹P nuclear magnetic resonance chemical shifts ranging from δ = -29.9 to -17.4 parts per million [10]. These values represent a significant downfield shift compared to their homoleptic phosphine analogs, indicating the electron-withdrawing influence of the pyrrole nitrogen atom on the phosphorus center [10]. The chemical shift pattern reflects the balance between σ-donation and π-acceptor characteristics of the ligand system.

The ¹H nuclear magnetic resonance spectrum reveals distinct signal patterns corresponding to the various structural components. The tert-butyl groups appear as characteristic singlets in the aliphatic region, while the pyrrole and phenyl protons contribute to the aromatic region with complex coupling patterns [11]. The integration ratios confirm the molecular composition and provide verification of structural assignments.

¹³C nuclear magnetic resonance spectroscopy demonstrates the presence of doublets around 150 parts per million with coupling constants close to 10 hertz, attributed to phenyl ring carbons in proximity to phosphorus [12]. Doublets in the 50-55 parts per million range with coupling constants between 150 and 160 hertz represent carbon-phosphorus bond signals, confirming direct connectivity between these atoms [12].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification of functional groups within the molecular structure. The phosphorus-containing moiety exhibits specific stretching and bending vibrations that distinguish it from other organophosphorus compounds.

The aromatic carbon-carbon bond vibrations appear at frequencies of 1600, 1570, 1500, and 1450 wavenumbers, confirming the presence of both pyrrole and phenyl aromatic systems [12]. These bands demonstrate the typical pattern expected for substituted aromatic compounds with multiple ring systems.

Infrared bands around 1250 wavenumbers correspond to phosphorus-oxygen bending vibrations when the compound forms oxidized derivatives [12]. The carbon-hydrogen bending vibrations manifest around 1284 and 1450 wavenumbers, appearing as wide peaks in experimental spectra but becoming sharp in theoretical calculations [13].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The Raman spectrum exhibits peaks that correspond to the breathing modes of the aromatic rings and symmetric stretching vibrations of the phosphorus-carbon bonds. The intensity patterns in Raman spectroscopy help distinguish between different vibrational modes and provide confirmatory evidence for structural assignments [13].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that elucidates the structural features of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole. The molecular ion peak appears at mass-to-charge ratio 287, corresponding to the molecular weight of the intact compound [14] [15].

The fragmentation patterns reveal characteristic losses associated with the tert-butyl groups and hydrogen atoms. Sequential hydrogen loss represents a common fragmentation pathway for aromatic phosphine compounds, while the bulky tert-butyl substituents undergo characteristic fragmentation through carbon-carbon bond cleavage [14] [15].

Electron ionization mass spectrometry demonstrates the stability of the molecular ion under standard ionization conditions. The fragmentation patterns provide structural confirmation and help distinguish this compound from closely related isomers or analogs. The mass spectral data support the proposed molecular structure and confirm the connectivity patterns established through nuclear magnetic resonance analysis [14] [15].

Physical and Chemical Properties

Stability and Reactivity Parameters

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole exhibits distinct stability characteristics that influence its handling, storage, and application requirements. The compound demonstrates air sensitivity, necessitating storage under inert atmosphere conditions to prevent oxidation of the phosphine center [6] [16] [17]. This air sensitivity arises from the nucleophilic nature of the phosphorus lone pair, which readily reacts with atmospheric oxygen to form phosphine oxides.

The steric bulk provided by the tert-butyl groups enhances the overall stability of the compound by creating a protective environment around the phosphorus center [5]. This steric hindrance reduces the accessibility of the phosphorus atom to potential oxidizing agents while maintaining the electronic properties necessary for coordination chemistry applications.

Chemical reactivity studies demonstrate that the compound readily forms metal complexes through coordination of the phosphorus lone pair to various transition metals [1] [6] [8]. The reactivity profile makes it particularly suitable for applications in homogeneous catalysis, where it functions as an effective ligand in cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig transformations [1] [6] [8].

The compound exhibits enhanced electrochemical stability compared to related phosphine ligands, which has been attributed to the blocking of active positions by the bulky tert-butyl groups [15]. This stability enhancement translates to improved performance in catalytic applications where ligand degradation can be problematic.

Solubility Profile

The solubility characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole reflect its organic nature and the influence of both hydrophobic and aromatic structural components. The compound demonstrates good solubility in organic solvents typically used in organometallic chemistry and catalysis applications.

Related compounds in the same structural family exhibit solubility in acetonitrile, benzene, and chloroform, though the solubility is generally described as slight to moderate [18] [19]. The presence of the bulky tert-butyl groups and the aromatic systems contributes to lipophilic character, making the compound more soluble in nonpolar and moderately polar organic solvents.

The solubility profile influences the compound's utility in various synthetic applications and affects the choice of reaction media for catalytic processes. The moderate solubility in common organic solvents provides sufficient concentration for most synthetic applications while avoiding complications associated with highly soluble compounds that may interfere with product isolation.

Water solubility is expected to be minimal due to the hydrophobic nature of the tert-butyl groups and aromatic rings, combined with the absence of strongly polar or ionic functional groups that would enhance aqueous solubility.

Thermal Properties

The thermal characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole provide important information for handling, storage, and application temperature limits. The compound exhibits a melting point of 51°C, indicating moderate thermal stability at ambient conditions [7] [8] [9].

The predicted boiling point of 386.3 ± 15.0°C suggests that the compound remains stable at elevated temperatures, making it suitable for high-temperature catalytic applications [7] [8] [9]. This thermal stability is enhanced by the robust carbon-phosphorus bonds and the stabilizing influence of the aromatic systems.

The flash point of 187.4°C indicates the temperature at which the compound can form ignitable vapor-air mixtures [9]. This relatively high flash point contributes to safe handling procedures and reduces fire hazards during normal laboratory operations.

Thermal analysis reveals that the compound maintains its structural integrity across a wide temperature range, which is crucial for catalytic applications that may involve elevated reaction temperatures. The thermal stability is further enhanced by the steric protection provided by the tert-butyl groups, which prevent thermal decomposition pathways that might otherwise compromise the phosphine functionality.

Electronic Structure

Molecular Orbital Analysis

The electronic structure of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole reveals complex molecular orbital interactions that govern its chemical behavior and coordination properties. Density functional theory studies on related pyrrole-phosphine systems provide insights into the frontier molecular orbitals and their energy distributions [20].

The highest occupied molecular orbital primarily localizes on the phosphorus lone pair with contributions from the π-system of the pyrrole ring. This orbital arrangement facilitates σ-donation to metal centers while maintaining the aromatic character of the heterocyclic system [20]. The electron density distribution shows significant delocalization between the phosphorus center and the nitrogen atom of the pyrrole ring.

The lowest unoccupied molecular orbital exhibits σ* character associated with the phosphorus-carbon bonds of the tert-butyl groups. These antibonding orbitals provide the pathway for π-acceptor behavior when the compound coordinates to electron-rich metal centers [21] [22] [23]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's reactivity and coordination preferences.

Molecular orbital calculations demonstrate that the electronic structure is significantly influenced by the substitution pattern on the pyrrole ring. The phenyl group at the nitrogen position modulates the electron density distribution and affects the overall donating ability of the phosphine center [24] [25].

Computational Studies of Electronic Distribution

Computational investigations using density functional theory methods provide detailed insights into the electronic distribution and bonding characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole. These studies reveal the interplay between σ-donating and π-accepting properties that define the compound's coordination behavior.

The electron density analysis shows concentration of negative charge around the phosphorus atom, consistent with its role as a nucleophilic center in coordination reactions [20]. The tert-butyl groups contribute electron density through hyperconjugation effects, enhancing the σ-donating capability of the phosphine center.

Computational studies of the electrostatic potential surface reveal regions of high electron density corresponding to the phosphorus lone pair and areas of electron deficiency associated with the aromatic systems. This distribution pattern influences the compound's interaction with metal centers and other electrophilic species [26].

Natural bond orbital analysis demonstrates the extent of orbital mixing between the phosphorus center and the pyrrole ring system. The results indicate significant delocalization that affects both the donor strength and the π-acceptor characteristics of the ligand [20]. The computational findings support experimental observations regarding the electronic properties and reactivity patterns.

π-Acceptor Characteristics

The π-acceptor properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole arise from the availability of low-energy σ* orbitals associated with the phosphorus-carbon bonds. These antibonding orbitals can accept electron density from filled metal d-orbitals through back-bonding interactions [21] [22] [23].

The π-acceptor strength is influenced by the nature of the substituents on phosphorus. The tert-butyl groups, being electron-donating through inductive effects, reduce the π-acceptor ability compared to more electronegative substituents such as aryl or alkoxy groups [27]. This results in a moderate π-acceptor character that balances σ-donation and π-acceptance.

Experimental evidence for π-acceptor behavior comes from studies of metal carbonyl complexes where the compound can compete with carbon monoxide for back-bonding electron density [21] [22]. The extent of this competition depends on the electronic nature of the metal center and the other ligands present in the coordination sphere.

XLogP3

4.2

Dates

Modify: 2023-08-16
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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